9-(4-Hydroxy-2-butyn)-adenine
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Overview
Description
9-(4-Hydroxy-2-butyn)-adenine: is a chemical compound that belongs to the class of substituted adenines This compound is characterized by the presence of a hydroxy group and a butynyl group attached to the adenine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2-butyn)-adenine typically involves the alkylation of adenine with a suitable butynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(4-Hydroxy-2-butyn)-adenine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butynyl group can be reduced to form a butenyl or butyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 9-(4-Oxo-2-butyn)-adenine.
Reduction: Formation of 9-(4-Hydroxy-2-buten)-adenine or 9-(4-Hydroxybutyl)-adenine.
Substitution: Formation of various substituted adenines depending on the nucleophile used.
Scientific Research Applications
9-(4-Hydroxy-2-butyn)-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with nucleic acids and proteins, which could have implications in genetic research and biotechnology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral and anticancer drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-(4-Hydroxy-2-butyn)-adenine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxy and butynyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Hydroxy-2-butyn)-guanine
- 9-(4-Hydroxy-2-butyn)-cytosine
- 9-(4-Hydroxy-2-butyn)-thymine
Uniqueness
Compared to similar compounds, 9-(4-Hydroxy-2-butyn)-adenine is unique due to its specific substitution pattern on the adenine base. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
114978-79-9 |
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Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,3-4H2,(H2,10,11,12) |
InChI Key |
SRIQEESUOZNCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC#CCO)N |
Origin of Product |
United States |
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